molecular formula C6H16Cl2N4O2 B3054089 L-Arginine dihydrochloride CAS No. 58107-60-1

L-Arginine dihydrochloride

Cat. No.: B3054089
CAS No.: 58107-60-1
M. Wt: 247.12 g/mol
InChI Key: CIFDKEOHAJGWGZ-FHNDMYTFSA-N
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Description

L-Arginine dihydrochloride is a salt form of the amino acid L-arginine, which is essential for various physiological processes. L-arginine is involved in protein synthesis, nitric oxide production, and the urea cycle. The dihydrochloride form enhances its stability and solubility, making it suitable for various applications in research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Arginine dihydrochloride can be synthesized through the neutralization of L-arginine with hydrochloric acid. The reaction typically involves dissolving L-arginine in water and gradually adding hydrochloric acid until the pH reaches a specific value. The solution is then evaporated to obtain this compound crystals .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microorganisms such as Corynebacterium glutamicum. The fermentation broth is then subjected to purification steps, including ion exchange chromatography and crystallization, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

L-Arginine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nitric oxide and citrulline: from oxidation.

    Agmatine: from decarboxylation.

    Nα-benzoyl arginine: from substitution.

Mechanism of Action

L-Arginine dihydrochloride exerts its effects primarily through the production of nitric oxide, a critical signaling molecule. Nitric oxide synthase catalyzes the conversion of L-arginine to nitric oxide and citrulline. Nitric oxide plays a vital role in vasodilation, immune response, and neurotransmission . Additionally, L-arginine is involved in protein synthesis and the urea cycle, contributing to the detoxification of ammonia in the liver .

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.2ClH/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1H/t4-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFDKEOHAJGWGZ-FHNDMYTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206834
Record name L-Arginine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58107-60-1
Record name L-Arginine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058107601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arginine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Arginine dihydrochloride
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L-Arginine dihydrochloride
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L-Arginine dihydrochloride
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L-Arginine dihydrochloride

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